2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine
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Overview
Description
2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine is a synthetic organic compound belonging to the class of s-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, featuring a triazine ring substituted with amino, nicotinamido, and benzyloxy-naphthyl groups, suggests potential for interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.
Introduction of Amino Group: The amino group can be introduced via reaction with ammonia or an amine.
Nicotinamido Substitution: Nicotinamide can be attached through a condensation reaction.
Benzyloxy-Naphthyl Group Addition: The benzyloxy-naphthyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions could yield amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nicotinamido-6-phenyl-s-triazine: Similar structure but with a phenyl group instead of a benzyloxy-naphthyl group.
2-Amino-4-nicotinamido-6-(4-methoxyphenyl)-s-triazine: Contains a methoxyphenyl group.
2-Amino-4-nicotinamido-6-(2-thienyl)-s-triazine: Features a thienyl group.
Uniqueness
The presence of the benzyloxy-naphthyl group in 2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine distinguishes it from other similar compounds, potentially imparting unique chemical properties and biological activities.
Properties
CAS No. |
92616-38-1 |
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Molecular Formula |
C26H20N6O2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[4-amino-6-(6-phenylmethoxynaphthalen-2-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H20N6O2/c27-25-29-23(30-26(32-25)31-24(33)21-7-4-12-28-15-21)20-9-8-19-14-22(11-10-18(19)13-20)34-16-17-5-2-1-3-6-17/h1-15H,16H2,(H3,27,29,30,31,32,33) |
InChI Key |
VHZGMOWFCIAKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)NC(=O)C5=CN=CC=C5)N |
Origin of Product |
United States |
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